(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid
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Overview
Description
(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to an amino group and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid typically involves the condensation of 4-cyanophenylamine with a suitable butenoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which (2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]-4-oxobut-2-enoic acid
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- N-cyanoacetamides
Uniqueness
(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the cyano group and the butenoic acid moiety. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-4-(4-cyanoanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHFOECPERWGCT-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)NC(=O)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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